Etilefrin, also known as Etilefrin, is a sympathomimetic amine that exhibits significant vasoconstrictive activity. [] It is classified as an adrenergic agonist, primarily targeting alpha-1 and beta-2 adrenergic receptors. [] In scientific research, Etilefrin serves as a valuable tool for studying various physiological processes, particularly those related to vascular tone, blood pressure regulation, and orthostatic hypotension. Its ability to induce smooth muscle contraction in blood vessels makes it relevant for investigating vascular reactivity and its implications in diverse physiological and pathological conditions.
Etilefrine is a sympathomimetic drug primarily used as a vasopressor and in the treatment of hypotension. Its systematic name is Benzyl alcohol, alpha-((ethylamino)methyl)-m-hydroxy-, 2,2-dimethylpropionate, hydrochloride. This compound acts by stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It is classified under the category of adrenergic agonists, which are substances that mimic the action of the sympathetic nervous system.
Etilefrine is derived from the natural compound ephedrine and belongs to the class of sympathomimetic amines. The compound is utilized in various pharmaceutical formulations, particularly in treating conditions associated with low blood pressure. Its classification can be further detailed as follows:
The synthesis of etilefrine can be achieved through several methods. One notable approach involves the following steps:
Another method includes acylation with pivaloyl chloride, bromination, and subsequent reactions with N-ethylbenzylamine, followed by debenzylation and reduction using palladium on carbon in acidic conditions .
Etilefrine has a complex molecular structure characterized by its functional groups. The molecular formula is with a molecular weight of approximately 239.29 g/mol. The structural representation includes:
The three-dimensional structure can be visualized using molecular modeling software to understand its spatial orientation and interaction with receptors.
Etilefrine participates in various chemical reactions typical for sympathomimetic compounds:
These reactions are critical for modifying etilefrine's efficacy and safety profile in therapeutic applications .
Etilefrine exerts its pharmacological effects primarily through selective stimulation of alpha-adrenergic receptors, particularly alpha-1 receptors. This leads to:
The onset of action typically occurs within minutes after administration, with effects lasting several hours depending on the formulation used .
These properties are crucial for determining the appropriate formulation and storage conditions for etilefrine .
Etilefrine is utilized in various medical applications:
Etilefrine's role as a vasopressor makes it significant not only in clinical settings but also as a subject of ongoing research aimed at improving cardiovascular therapies.
Etilefrine is a synthetic sympathomimetic amine primarily acting as an α1-adrenergic receptor agonist with additional activity at β1-adrenergic receptors. It is clinically utilized for managing orthostatic hypotension due to its vasopressor effects, which increase peripheral vascular resistance and venous return [1] [4]. Notably, etilefrine also holds orphan designation in the European Union for treating low-flow priapism, where intracavernosal injection promotes detumescence by constricting penile blood vessels [2]. Its mechanism involves agonist activity at G-protein-coupled receptors (GPCRs), triggering intracellular signaling cascades that result in smooth muscle contraction [5] [9].
Etilefrine’s development traces back to mid-20th-century medicinal chemistry efforts to optimize catecholamine structures for enhanced stability and receptor selectivity. Key milestones include:
Table 1: Key Historical Milestones of Etilefrine
Year | Event | Significance |
---|---|---|
1949 | Initial synthesis | First described as a phenethylamine derivative |
1950 | Clinical introduction (Effortil®) | Marketed for arterial hypotension in Europe |
2002 | EU orphan designation (priapism) | Recognized as a therapy for rare urological emergency |
Etilefrine belongs to the 2-phenethylamine class, characterized by a benzene ring linked to an ethylamine side chain. Its specific structural features include:
Table 2: Structural Comparison with Analogous Adrenergic Agonists
Compound | Substituent (Position) | N-Alkyl Group | Primary Receptor Targets |
---|---|---|---|
Etilefrine | ─OH (C3) | Ethyl | α1, β1 |
Phenylephrine | ─OH (C3) | Methyl | α1 |
Norfenefrine | ─OH (C3) | Hydrogen | α1 |
Epinephrine | ─OH (C3, C4) | Methyl | α1, α2, β1, β2 |
This structural framework positions etilefrine as a selective peripheral vasoconstrictor with reduced central nervous system penetration [1] [8].
Etilefrine’s regulatory journey reflects divergent international perspectives on its risk-benefit profile:
Table 3: Global Regulatory Status of Etilefrine
Region | Approval Status | Indications | Brand Names |
---|---|---|---|
EU | Approved | Orthostatic hypotension, Priapism* | Effortil®, Circupon® |
USA | Not approved | N/A | N/A |
Japan | Approved (historical) | Hypotension | Effortil®, Kertasin® |
UK | Withdrawn (2010) | Formerly hypotension | Effortil® |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7